N-Fmoc-N',N''-diBoc-L-arginine is a protected derivative of the amino acid L-arginine, characterized by the presence of two tert-butyloxycarbonyl (Boc) groups and one fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis, where the protection of functional groups is crucial for selective reactions. The molecular formula for N-Fmoc-N',N''-diBoc-L-arginine is C31H40N4O8, with a molecular weight of approximately 588.69 g/mol .
The Fmoc group serves as a protective group for the amino terminal, which can be removed under basic conditions, typically using piperidine. The Boc groups protect the two amino groups on the guanidine side chain of L-arginine and can be removed through acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid. These reactions are essential in stepwise peptide synthesis, allowing for the selective activation and coupling of amino acids .
N-Fmoc-N',N''-diBoc-L-arginine exhibits biological activity related to its parent compound, L-arginine, which is known for its role in protein synthesis and as a precursor for nitric oxide production. Nitric oxide is crucial for various physiological functions, including vasodilation and neurotransmission. The protective groups do not significantly alter these biological activities but facilitate controlled incorporation into peptides for therapeutic applications .
The synthesis of N-Fmoc-N',N''-diBoc-L-arginine typically involves:
These steps ensure that the compound retains its reactivity while being shielded from undesired reactions during peptide synthesis .
N-Fmoc-N',N''-diBoc-L-arginine is widely used in:
Studies on N-Fmoc-N',N''-diBoc-L-arginine focus on its interactions within peptide chains and its influence on biological activity. Research indicates that the presence of protective groups does not hinder the biological function of peptides derived from this compound. Interaction studies often involve evaluating how these peptides interact with receptors or enzymes relevant to their therapeutic targets .
Several compounds share structural similarities with N-Fmoc-N',N''-diBoc-L-arginine, including:
| Compound Name | Fmoc Group | Boc Groups | Unique Features |
|---|---|---|---|
| N-Fmoc-N',N''-diBoc-L-arginine | Yes | Two | Enhanced protection for peptide synthesis |
| N-Fmoc-L-arginine | Yes | None | Simpler structure, easier deprotection |
| N-Boc-L-arginine | No | One | Limited application in complex peptides |
| Fmoc-L-Arg(Boc) | Yes | One | Versatile use in various peptide constructs |
The uniqueness of N-Fmoc-N',N''-diBoc-L-arginine lies in its dual protection strategy, allowing greater flexibility and control during peptide synthesis compared to its analogs .
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative approach for integrating N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine into peptide chains. This method leverages controlled microwave irradiation to accelerate coupling and deprotection steps while maintaining stereochemical integrity.
Protocol Implementation
Performance Metrics
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
|---|---|---|
| Coupling Time | 60–90 minutes | 10–15 minutes |
| Enantiomerization Rate | 1.5–2.5% | <1% |
| Yield (Crude Peptide) | 70–80% | 85–95% |
Microwave irradiation enhances coupling efficiency to >98% for N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine, even in sterically hindered sequences .
The guanidino group of arginine necessitates robust protection to prevent undesired side reactions, such as guanidine cyclization or branching. The dual Boc protection strategy in N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine ensures orthogonal deprotection compatibility with Fmoc chemistry.
Protection and Deprotection Dynamics
Comparative Protection Strategies
| Protecting Group | Stability (Base) | Stability (Acid) | Removal Conditions |
|---|---|---|---|
| Fmoc | Stable | Labile | 20% piperidine/DMF |
| Boc | Labile | Stable | 95% TFA/2.5% H2O/2.5% TIPS |
| Pbf | Stable | Labile | 95% TFA |
The Boc group’s acid lability avoids premature deprotection during Fmoc removal, making it ideal for sequences requiring post-synthetic modifications .
Automated peptide synthesizers achieve high coupling efficiency for N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine through reagent stoichiometry, activation chemistry, and mixing dynamics.
Critical Parameters
Coupling Efficiency Under Varied Conditions
| Condition | Coupling Efficiency | Racemization Rate |
|---|---|---|
| Manual (Room Temperature) | 75–85% | 1.2–1.8% |
| Automated (60°C) | 90–95% | 0.8–1.2% |
| Microwave (75°C) | 97–99% | <0.5% |
Automated systems with real-time monitoring capabilities adjust coupling times dynamically, ensuring optimal incorporation of N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine .
N-Fmoc-N',N''-diBoc-L-arginine represents a significant advancement in peptide synthesis technology, serving as a crucial building block in contemporary peptide chemistry [1]. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and two tert-butyloxycarbonyl (Boc) groups shielding the guanidino moiety of arginine [2]. The strategic combination of these orthogonal protecting groups enables precise control during peptide assembly, making it particularly valuable for complex peptide synthesis applications [3].
The molecular structure of N-Fmoc-N',N''-diBoc-L-arginine consists of a central arginine amino acid with a molecular weight of 596.7 g/mol and chemical formula C31H40N4O8 [4]. Its unique protection strategy allows for selective deprotection under different conditions: the Fmoc group can be removed under basic conditions while the Boc groups remain stable, and conversely, the Boc groups can be cleaved under acidic conditions while leaving other protections intact [5].
This orthogonal protection strategy has positioned N-Fmoc-N',N''-diBoc-L-arginine as an essential component in modern solid-phase peptide synthesis (SPPS), particularly when working with complex sequences containing multiple arginine residues or when precise control over the peptide assembly process is required [6].
N-Fmoc-N',N''-diBoc-L-arginine plays a pivotal role in the assembly of cyclic peptides, which represent an important class of compounds with enhanced stability and biological activity compared to their linear counterparts [3]. The bis-Boc protection of the guanidino group is particularly advantageous in cyclic peptide synthesis as it prevents unwanted side reactions during the critical cyclization step [7].
In cyclic peptide assembly, the incorporation of N-Fmoc-N',N''-diBoc-L-arginine offers several distinct advantages:
The compound facilitates controlled cyclization by preventing guanidino group participation in unwanted side reactions during the ring closure process [7] [8].
When used in head-to-tail cyclization approaches, N-Fmoc-N',N''-diBoc-L-arginine helps maintain the structural integrity of the peptide backbone, resulting in higher yields of the desired cyclic product [3].
For backbone cyclic peptides containing arginine at strategic positions, the bis-Boc protection strategy has proven superior to other protecting group approaches, particularly when the arginine residue is positioned at either the N-terminal or C-terminal region of the sequence to be cyclized [7].
Research has demonstrated that N-Fmoc-N',N''-diBoc-L-arginine can be effectively incorporated into cyclic peptide structures using microwave-assisted synthesis techniques, which significantly accelerates the coupling reactions while maintaining high stereochemical purity [3]. This approach has been successfully applied to the synthesis of complex cyclic peptides containing non-natural arginine residues, further expanding the versatility of this building block [3].
The following table summarizes key applications of N-Fmoc-N',N''-diBoc-L-arginine in cyclic peptide assembly:
| Application | Advantage | Reference |
|---|---|---|
| Head-to-tail cyclization | Prevents side reactions of guanidino group | [7] [8] |
| Backbone cyclization | Enables formation of reduced peptide bonds | [7] |
| Microwave-assisted synthesis | Accelerates coupling while maintaining stereochemical purity | [3] |
| Incorporation of non-natural arginine | Expands structural diversity of cyclic peptides | [3] [8] |
One of the most significant challenges in arginine-containing peptide synthesis is the formation of δ-lactam side products during chain elongation [9]. This unwanted cyclization occurs when the δ-nitrogen of the guanidino group attacks the activated carboxyl group, leading to the formation of an ornithine lactam derivative that prevents further chain extension [10].
N-Fmoc-N',N''-diBoc-L-arginine offers a superior solution to this problem through its bis-Boc protection strategy [9]. The two tert-butyloxycarbonyl groups effectively shield the guanidino nitrogens, significantly reducing their nucleophilicity and preventing intramolecular attack on the activated carboxyl group [11].
Comparative studies have demonstrated that N-Fmoc-N',N''-diBoc-L-arginine generates substantially less δ-lactam formation compared to other protected arginine derivatives [9]. For instance, research by Cezari and Juliano revealed that while Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pbf)-OH still produce measurable amounts of δ-lactam, the bis-Boc protection strategy provides superior prevention of this side reaction [9] [10].
The mechanism of δ-lactam formation involves several factors that N-Fmoc-N',N''-diBoc-L-arginine effectively addresses:
The bis-Boc protection reduces the nucleophilicity of the guanidino group, making it less prone to attack the activated carboxyl group [11].
The steric bulk of the two Boc groups creates physical hindrance that prevents the guanidino group from approaching the activated carboxyl center [9].
The electronic properties of the bis-Boc protection alter the electron distribution in the guanidino group, further reducing its reactivity toward intramolecular cyclization [11].
Recent research has shown that the prevention of δ-lactam formation is particularly important in the synthesis of arginine-rich peptides, where multiple arginine residues can significantly complicate the synthesis process [12]. In such cases, N-Fmoc-N',N''-diBoc-L-arginine has proven to be an invaluable tool for achieving high-purity products with minimal side reactions [12] [11].
The following table compares the efficiency of different arginine derivatives in preventing δ-lactam formation:
| Arginine Derivative | δ-Lactam Formation | Coupling Efficiency | Reference |
|---|---|---|---|
| N-Fmoc-N',N''-diBoc-L-arginine | Minimal (<3%) | >99% | [9] [11] |
| Fmoc-Arg(Pbf)-OH | Moderate (12%) | >99% | [11] |
| Fmoc-Arg(Pmc)-OH | Significant (>20%) | Variable | [9] [10] |
| Fmoc-Arg(Tos)-OH | High (>30%) | Reduced | [9] |
Fragment condensation represents a powerful strategy for synthesizing complex peptides by joining smaller, pre-synthesized peptide segments [13]. This approach is particularly valuable for challenging sequences that are difficult to synthesize using traditional stepwise methods [13]. N-Fmoc-N',N''-diBoc-L-arginine demonstrates excellent compatibility with fragment condensation approaches, offering several advantages in this context [3].
The orthogonal protection strategy of N-Fmoc-N',N''-diBoc-L-arginine makes it particularly well-suited for fragment condensation techniques [13]. The Fmoc group can be selectively removed under basic conditions without affecting the bis-Boc protection, allowing for controlled coupling of peptide fragments [5]. Conversely, the Boc groups can be cleaved under acidic conditions when needed, providing flexibility in synthetic strategies [5].
Research has demonstrated that N-Fmoc-N',N''-diBoc-L-arginine performs exceptionally well in fragment condensation approaches for several reasons:
The bis-Boc protection of the guanidino group prevents unwanted side reactions during fragment coupling, resulting in cleaner products and higher yields [13].
When positioned at the C-terminus of a peptide fragment, N-Fmoc-N',N''-diBoc-L-arginine reduces the risk of epimerization during fragment activation, preserving the stereochemical integrity of the final product [13] [6].
The compound is compatible with various coupling reagents commonly used in fragment condensation, including carbodiimides, phosphonium, and uronium-based activating agents [6].
A notable application of N-Fmoc-N',N''-diBoc-L-arginine in fragment condensation was demonstrated in the synthesis of a blood-brain barrier shuttle peptide [13]. In this study, researchers successfully employed fragment condensation to overcome the challenges associated with stepwise synthesis, strategically incorporating N-Fmoc-N',N''-diBoc-L-arginine to minimize the number of demanding amino acids in each fragment [13].
The following table summarizes the compatibility of N-Fmoc-N',N''-diBoc-L-arginine with different fragment condensation approaches:
| Condensation Approach | Compatibility | Key Advantage | Reference |
|---|---|---|---|
| Solution-phase fragment coupling | Excellent | Reduced epimerization risk | [13] [6] |
| Solid-phase fragment condensation | Very good | Prevention of side reactions | [13] |
| Microwave-assisted fragment coupling | Good | Accelerated reaction times | [3] [13] |
| Enzymatic fragment ligation | Limited | Requires deprotection | [6] |